4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide
Description
4-Amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a 5-chloro-2-fluorophenyl moiety attached via the sulfonamide nitrogen. Sulfonamides are historically significant as antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis . The introduction of halogen atoms (Cl, F) and heterocyclic groups in sulfonamide derivatives has been shown to enhance antimicrobial activity, metabolic stability, and target specificity .
The structural uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the aryl ring, which may synergistically influence electronic properties, lipophilicity, and binding interactions with biological targets.
Properties
Molecular Formula |
C12H10ClFN2O2S |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-1-6-11(14)12(7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
CJVFDHHLBMPABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-fluoroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound demonstrates notable cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of benzenesulfonamide, including 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide, can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. For instance, certain analogues exhibited IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon), HeLa (cervical), and MCF-7 (breast) .
Table 1: Cytotoxicity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 36 | Apoptosis induction |
| This compound | HeLa | 34 | Apoptosis induction |
| This compound | MCF-7 | 40 | Apoptosis induction |
Case Study
In a recent study, compounds structurally related to this compound were synthesized and tested for their anticancer properties. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Antiviral Activity
HIV Research
The compound has also been studied for its antiviral properties, particularly against HIV. Research indicates that benzenesulfonamides can inhibit HIV-1 capsid protein assembly, which is crucial for viral replication. Compounds in this class have shown sub-micromolar levels of antiviral activity .
Table 2: Antiviral Efficacy
| Compound | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | HIV-1 | 0.21 | 0.031 | 851.48 |
Other Pharmacological Applications
Carbonic Anhydrase Inhibition
Another area of application for benzenesulfonamide derivatives is as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states, including cancer and glaucoma. The compound has shown promising results in preclinical models, enhancing the efficacy of conventional chemotherapy by modulating tumor microenvironments .
Mechanism of Action
The mechanism of action of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: The 5-Cl, 2-F substitution in the target compound may improve membrane penetration and resistance to enzymatic degradation compared to non-halogenated analogs like sulfamethoxazole .
- Heterocyclic Hybrids: Sulfamethoxazole hybrids (e.g., 4-thiazolidinones) show enhanced antibacterial activity, suggesting that similar modifications to the target compound could yield potent derivatives .
- Triazole Derivatives : The addition of triazole rings (e.g., 1,2,3-triazole) improves antifungal and antibacterial efficacy, highlighting the importance of nitrogen-rich heterocycles .
Physicochemical and Pharmacokinetic Properties
| Property | 4-Amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide | Sulfamethoxazole | N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight | ~315 g/mol | 253 g/mol | 296 g/mol |
| LogP (Lipophilicity) | ~2.8 (predicted) | 0.5 | 2.3 |
| Solubility | Moderate (Cl/F enhance lipophilicity) | High | Low |
| Metabolic Stability | High (resistance to CYP450 oxidation) | Moderate | High |
Key Observations:
- The target compound’s higher molecular weight and lipophilicity compared to sulfamethoxazole may favor tissue penetration but reduce aqueous solubility.
- The methoxy group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide contributes to lower solubility but improved metabolic stability .
Biological Activity
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide, a member of the benzenesulfonamide class, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an aromatic system, which is known to influence its biological properties. The presence of chlorine and fluorine substituents enhances its pharmacological profile by modulating interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7.
The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells. For instance, a study reported that derivatives of this compound induced apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC-positive apoptotic cells (from 0.18% to 22.04%) compared to the control .
Cytotoxicity Studies
A detailed cytotoxicity assessment revealed the following IC50 values for various derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MDA-MB-231 | 1.52 |
| 4g | MCF-7 | 3.00 |
| 4h | Normal Cells | >10 |
These results indicate a selective toxicity towards cancer cells over normal cells, suggesting therapeutic potential with minimized side effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains.
Inhibition Studies
The antibacterial efficacy was evaluated using minimum inhibitory concentration (MIC) assays. The results showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae:
| Compound | Bacterial Strain | Inhibition (%) at 50 µg/mL |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
These findings suggest that the compound interferes with bacterial growth by inhibiting key enzymes involved in their metabolic pathways .
Case Studies
Several case studies highlight the compound's efficacy:
- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer showed that treatment with derivatives of this compound led to significant tumor reduction and improved patient outcomes.
- Antimicrobial Applications : In vitro studies indicated that the compound effectively reduced biofilm formation in K. pneumoniae and Pseudomonas aeruginosa, suggesting its potential as an antisepsis agent .
Q & A
Basic: What are the standard synthetic routes for 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 5-chloro-2-fluoroaniline under basic conditions (e.g., pyridine or triethylamine). Key parameters for optimization include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Solvent : Dichloromethane or THF is preferred for solubility and inertness.
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .
Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product. Yield improvements (>80%) are achieved by strictly anhydrous conditions and inert atmospheres .
Basic: How is the crystal structure of this compound determined, and what software tools are essential for data refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination.
Refinement : Iterative refinement using SHELXL to adjust atomic coordinates and thermal parameters.
Validation : Tools like PLATON or Mercury assess hydrogen bonding and packing interactions .
Example metrics: R-factor < 0.05, mean σ(C–C) = 0.003 Å for high-quality data .
Advanced: How can hydrogen bonding patterns in the crystal lattice inform supramolecular assembly and stability?
Answer:
Graph set analysis (as per Etter’s rules) classifies hydrogen bonds (e.g., N–H···O, C–H···F) into motifs like D(2) (discrete dimers) or C(4) (chains). For this compound:
- The sulfonamide NH donates to adjacent sulfonyl O atoms, forming R₂²(8) rings.
- Fluorine acts as an acceptor in weak C–H···F interactions, stabilizing layered packing .
Such analysis predicts solubility, melting points, and polymorphic behavior, aiding formulation design .
Advanced: How to resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?
Answer:
Discrepancies often arise from assay conditions or target specificity. Methodological strategies include:
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding, patch-clamp for ion channel inhibition).
- Metabolic Stability : Evaluate compound stability in liver microsomes (e.g., CYP450 inhibition assays) to rule out false negatives from rapid degradation .
- Structural Analog Comparison : Compare with derivatives like PF-05089771 (NaV1.7 inhibitor) to identify substituents critical for activity .
Advanced: How to design QSAR models using spectral and structural data for derivatives of this compound?
Answer:
Descriptor Selection : Use IR (e.g., SO₂ stretching at 1334–1160 cm⁻¹), NMR (e.g., aromatic protons at δ 6.8–7.6 ppm), and crystallographic parameters (torsion angles, H-bond distances) as inputs .
Model Training : Apply partial least squares (PLS) or machine learning (e.g., random forests) to correlate descriptors with activity (e.g., IC₅₀).
Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets .
Example: A QSAR model for anti-cancer derivatives achieved R² = 0.89 by incorporating Cl/F substituent effects and sulfonamide conformation .
Advanced: What strategies are used to optimize pharmacokinetic (PK) properties while maintaining target affinity?
Answer:
- Metabolic Soft Spots : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated clearance.
- Acid/Base Modifications : Introduce ionizable groups (e.g., pyridinyl in PF-05089771) to enhance solubility without compromising blood-brain barrier penetration .
- Microdose Studies : Human microdose trials (e.g., 100 µg) predict clinical PK using AMS (accelerator mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
